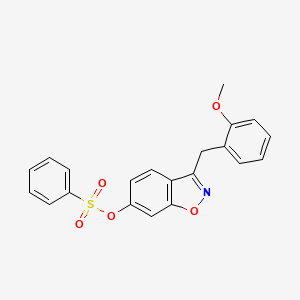
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate is an organic compound that features a benzoxazole ring substituted with a methoxybenzyl group and a benzenesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate typically involves multi-step organic reactions. One common approach is to start with the benzoxazole core, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The methoxybenzyl group can be introduced via electrophilic aromatic substitution, where the benzoxazole is treated with 2-methoxybenzyl chloride in the presence of a base. Finally, the benzenesulfonate group is introduced through sulfonation reactions using reagents like benzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield a dihydrobenzoxazole derivative.
Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学研究应用
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzyl group may enhance the compound’s binding affinity to specific targets, while the benzenesulfonate group can influence its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(2-Methoxybenzyl)-1,2-benzoxazole: Lacks the benzenesulfonate group, which may affect its solubility and reactivity.
1,2-Benzoxazol-6-yl benzenesulfonate: Lacks the methoxybenzyl group, which may influence its bioactivity and binding properties.
Uniqueness
3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl benzenesulfonate is unique due to the presence of both the methoxybenzyl and benzenesulfonate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential enhancements in bioactivity and solubility compared to similar compounds.
属性
分子式 |
C21H17NO5S |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
[3-[(2-methoxyphenyl)methyl]-1,2-benzoxazol-6-yl] benzenesulfonate |
InChI |
InChI=1S/C21H17NO5S/c1-25-20-10-6-5-7-15(20)13-19-18-12-11-16(14-21(18)26-22-19)27-28(23,24)17-8-3-2-4-9-17/h2-12,14H,13H2,1H3 |
InChI 键 |
CTYRDFCHACJAPA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937957.png)
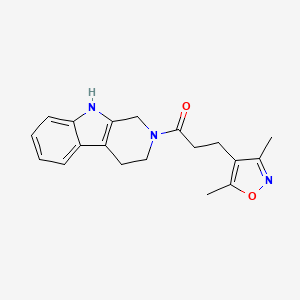

![2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14937994.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937995.png)
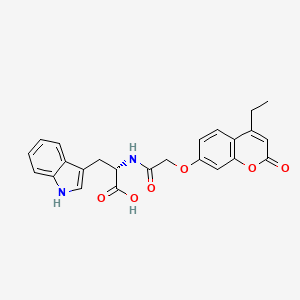
![1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938018.png)
![3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14938024.png)
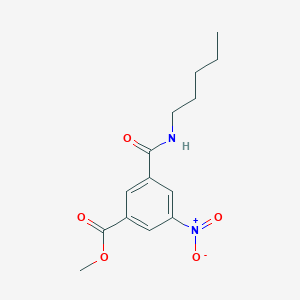
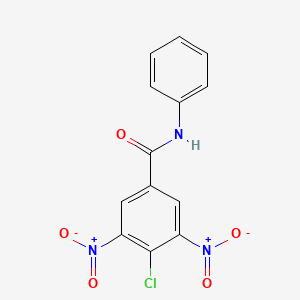
![7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14938045.png)

![N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14938060.png)

